molecular formula C10H8N2O3S2 B1416592 Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate CAS No. 941868-50-4

Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate

Cat. No. B1416592
M. Wt: 268.3 g/mol
InChI Key: UBSJMTPOTTZCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole and thiophene derivatives often involves the reaction of an alpha-haloketone with an amine or a thiol2. However, without specific literature on the synthesis of “Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate”, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of a compound like this would likely involve aromatic rings (from the thiazole and thiophene) and various functional groups attached to these rings. The exact structure would depend on the locations and types of these substituents3.



Chemical Reactions Analysis

Thiazoles and thiophenes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions4. The exact reactions that “Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate” would undergo would depend on its specific structure.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the types and locations of functional groups, the presence of aromatic systems, and the overall size and shape of the molecule5.


Scientific Research Applications

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of novel thiazole derivatives. For example, Žugelj et al. (2009) discussed transforming Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).

  • Utilization in Organic Reactions : Baker and Williams (2003) described synthesizing novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis, showcasing the versatility of thiazole derivatives in organic reactions (Baker & Williams, 2003).

  • Formation of Heterocyclic Amino Acids : Mathieu et al. (2015) reported on the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, indicating the potential use of methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate in protein mimicry and drug design (Mathieu et al., 2015).

  • Antibacterial Applications : Dulaimy et al. (2017) synthesized 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives and evaluated their antibacterial properties, illustrating the potential biomedical applications of these compounds (Dulaimy et al., 2017).

  • Corrosion Inhibition : Raviprabha and Bhat (2019) studied the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate on AA6061 alloy, demonstrating the compound's potential use in material protection and industrial applications (Raviprabha & Bhat, 2019).

  • Drug Discovery Building Blocks : Durcik et al. (2020) described the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, highlighting the role of thiazole derivatives as building blocks in drug discovery (Durcik et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions.


Future Directions

Thiazoles and thiophenes are areas of active research in medicinal chemistry, and new derivatives with potential biological activity are continually being synthesized and studied1. Future research on “Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate” could involve studying its synthesis, properties, and potential biological activities.


Please note that this is a general overview and may not apply specifically to “Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate”. For detailed information, specific studies on this compound would be needed.


properties

IUPAC Name

methyl 2-amino-5-(thiophene-2-carbonyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S2/c1-15-9(14)6-8(17-10(11)12-6)7(13)5-3-2-4-16-5/h2-4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSJMTPOTTZCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate
Reactant of Route 4
Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.